2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their versatile applications in organic electronics due to their excellent photochemical and thermal stability, as well as their good hole-transporting properties .
Vorbereitungsmethoden
The synthesis of 2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole typically involves a multistep process. One common method includes the condensation of appropriate carbazole derivatives with diphenylacetaldehyde . The reaction conditions often involve the use of palladium-catalyzed reactions, such as intermolecular amination and intramolecular direct arylation . Industrial production methods may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iridium or copper cocatalysts under air as a terminal oxidant.
Reduction: Typically involves the use of reducing agents like lithium aluminum hydride.
Substitution: Common reagents include halogenating agents for electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional functional groups, while substitution reactions can introduce halogen atoms into the molecule .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties.
Wirkmechanismus
The mechanism of action of 2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole involves its interaction with molecular targets such as proteins and enzymes. It can bind to specific sites on these targets, altering their function and leading to various biological effects. For example, in cancer cells, it may induce apoptosis by activating caspase proteins and upregulating the Bax/Bcl-2 protein expression ratio.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole include other carbazole derivatives such as:
2-(2,2-Diphenylethenyl)anthracene: Known for its hole carrier mobility and aggregated induced emission behavior.
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
The uniqueness of this compound lies in its specific structural features that confer excellent photochemical stability and charge transport properties, making it highly valuable in advanced material applications.
Eigenschaften
CAS-Nummer |
112546-82-4 |
---|---|
Molekularformel |
C36H33N |
Molekulargewicht |
479.7 g/mol |
IUPAC-Name |
2-(2,2-diphenylethenyl)-5-hexylbenzo[b]carbazole |
InChI |
InChI=1S/C36H33N/c1-2-3-4-13-22-37-35-21-20-27(23-32(28-14-7-5-8-15-28)29-16-9-6-10-17-29)24-33(35)34-25-30-18-11-12-19-31(30)26-36(34)37/h5-12,14-21,23-26H,2-4,13,22H2,1H3 |
InChI-Schlüssel |
KMRBMNSDPFVUAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C2=C(C=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.